Hirsutidin: A Comprehensive Technical Guide to its Chemical Structure and Properties
Hirsutidin: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutidin is an O-methylated anthocyanidin, a subclass of flavonoids, naturally occurring in various plants, most notably in the Madagascar periwinkle (Catharanthus roseus)[1]. As a member of the anthocyanin family, hirsutidin contributes to the vibrant pigmentation of plants and has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of hirsutidin, with a focus on its antioxidant and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Hirsutidin is characterized by a flavylium (B80283) cation core with specific hydroxylation and methoxylation patterns. Its chemical identity is well-established and can be referenced through various chemical databases.
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium-3,5-diol chloride |
| Molecular Formula | C₁₈H₁₇ClO₇ |
| Molecular Weight | 380.8 g/mol [2] |
| CAS Number | 4092-66-4 (for hirsutidin chloride)[2][3][4][5] |
| PubChem CID | 10271169 (for hirsutidin chloride)[2] |
| ChEBI ID | CHEBI:5728[6] |
| Canonical SMILES | COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-][2] |
| InChI Key | BWNSFYNNVUCDDV-UHFFFAOYSA-N[2] |
graph Hirsutidin_Structure { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF";Atom nodes
O1 [label="O+", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="0.87,0.87!", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.87!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4a [label="C", pos="-0.87,-0.87!", fontcolor="#202124"]; C5 [label="C", pos="-1.73,-1.73!", fontcolor="#202124"]; C6 [label="C", pos="-2.6,-0.87!", fontcolor="#202124"]; C7 [label="C", pos="-2.6,0.87!", fontcolor="#202124"]; C8 [label="C", pos="-1.73,1.73!", fontcolor="#202124"]; C8a [label="C", pos="-0.87,0.87!", fontcolor="#202124"];
B-ring
C1p [label="C", pos="2.27,1.37!", fontcolor="#202124"]; C2p [label="C", pos="3.14,0.5!", fontcolor="#202124"]; C3p [label="C", pos="3.14,-0.5!", fontcolor="#202124"]; C4p [label="C", pos="2.27,-1.37!", fontcolor="#202124"]; C5p [label="C", pos="1.4,-0.5!", fontcolor="#202124"]; C6p [label="C", pos="1.4,0.5!", fontcolor="#202124"];
Substituents
O3 [label="OH", pos="1.73,-1.73!", fontcolor="#202124"]; O5 [label="OH", pos="-2.23,-2.63!", fontcolor="#202124"]; O7 [label="O", pos="-3.47,1.37!", fontcolor="#202124"]; C7_Me [label="CH3", pos="-4.33,0.5!", fontcolor="#202124"]; O4p [label="OH", pos="2.27,-2.37!", fontcolor="#202124"]; O3p [label="O", pos="4.01,-1.0!", fontcolor="#202124"]; C3p_Me [label="CH3", pos="4.87,-0.13!", fontcolor="#202124"]; O5p [label="O", pos="4.01,1.0!", fontcolor="#202124"]; C5p_Me [label="CH3", pos="4.87,0.13!", fontcolor="#202124"];
Edges for the core structure
edge [color="#202124"]; O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- O1; C4a -- C8a; C2 -- C1p [len=1.5];
Edges for the B-ring
C1p -- C2p; C2p -- C3p; C3p -- C4p; C4p -- C5p; C5p -- C6p; C6p -- C1p;
Edges for substituents
C3 -- O3; C5 -- O5; C7 -- O7; O7 -- C7_Me; C4p -- O4p; C3p -- O3p; O3p -- C3p_Me; C5p -- O5p; O5p -- C5p_Me;
Double bonds
C2 -- C3 [style=invis]; C4 -- C4a [style=invis]; C5 -- C6 [style=invis]; C7 -- C8 [style=invis]; C8a -- O1 [style=invis]; }
Figure 1. Chemical structure of Hirsutidin.
Physicochemical Properties
The physicochemical properties of hirsutidin are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, computational predictions provide valuable insights.
| Property | Value | Source |
| Appearance | Dark Brown to Black Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water and hydrochloric acid. Insoluble in alcohols, esters, ethers, acetone, chloroform, ethyl ether, mineral oil, or petroleum jelly. | [1][3][7] |
| Storage Temperature | -20°C, under inert atmosphere, hygroscopic | [3][8] |
| Stability | Unstable in DMSO | [3] |
| Melting Point | >300°C (for the related compound Cyanidin chloride) | [9] |
| Boiling Point | Data not available |
Biological Activities and Signaling Pathways
Hirsutidin has demonstrated a range of biological activities in preclinical studies, primarily attributed to its antioxidant and anti-inflammatory properties. These activities suggest its potential as a therapeutic agent for various conditions.
Antioxidant Activity
Hirsutidin exhibits significant antioxidant effects by scavenging free radicals and modulating endogenous antioxidant defense systems. In a study on high-fat diet and streptozotocin-induced diabetic rats, hirsutidin treatment led to a substantial reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and restored the levels of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH)[3].
Anti-inflammatory Activity
The anti-inflammatory properties of hirsutidin are mediated through the downregulation of pro-inflammatory cytokines. In vivo studies have shown that hirsutidin significantly reduces the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in models of diabetes and neuroinflammation[1][2][3]. This suggests that hirsutidin may interfere with inflammatory signaling cascades.
Figure 2. Proposed anti-inflammatory mechanism of Hirsutidin via NF-κB inhibition.
Antidiabetic Properties
In a model of type 2 diabetes, hirsutidin demonstrated significant antidiabetic effects. Treatment with hirsutidin improved glycemic control, modulated lipid metabolism, and normalized the levels of adipokines such as adiponectin, leptin, and resistin[3][4][8]. Molecular docking studies suggest that hirsutidin may exert these effects by interacting with key targets in metabolic pathways[3].
Figure 3. Overview of Hirsutidin's antidiabetic effects.
Neuroprotective Effects
Hirsutidin has also shown promise as a neuroprotective agent. In a rat model of Parkinson's disease, hirsutidin treatment improved motor symptoms and exhibited neuroprotective activity by reducing oxidative stress and levels of inflammatory cytokines in the brain[1][2][5].
Experimental Protocols
Detailed in vitro experimental protocols for hirsutidin are not extensively published. However, the methodologies employed in in vivo studies provide a framework for assessing its biological activities.
In Vivo Antidiabetic Activity Assessment
-
Animal Model: High-fat diet and low-dose streptozotocin-induced diabetic rats are commonly used to model type 2 diabetes[3][4].
-
Treatment: Hirsutidin is typically administered orally at doses ranging from 10 to 20 mg/kg body weight for a period of several weeks[3][4].
-
Biochemical Analysis: A comprehensive panel of biomarkers is assessed, including:
-
Glycemic Control: Fasting blood glucose and insulin (B600854) levels.
-
Lipid Profile: Total cholesterol, triglycerides, and high-density lipoprotein (HDL).
-
Oxidative Stress Markers: MDA, SOD, CAT, and GSH levels in relevant tissues.
-
Inflammatory Cytokines: TNF-α, IL-6, and IL-1β levels in serum or tissue homogenates.
-
Adipokines: Serum levels of adiponectin, leptin, and resistin[3].
-
In Vivo Neuroprotective Activity Assessment
-
Animal Model: Rotenone-induced Parkinsonism in rats is a widely accepted model for studying neurodegeneration[1][2][5].
-
Treatment: Hirsutidin is administered, often intraperitoneally, at a dose of around 10 mg/kg body weight prior to or concurrently with the neurotoxin[1][5].
-
Behavioral Tests: Motor function is evaluated using tests such as the rotarod test, catalepsy test, and open-field test[1].
-
Neurochemical Analysis: Levels of neurotransmitters (e.g., dopamine (B1211576) and its metabolites) and neuroinflammatory markers (TNF-α, IL-6, IL-1β, and caspase-3) are measured in brain tissue homogenates[1].
General In Vitro Assay Protocols (Adaptable for Hirsutidin)
While specific data for hirsutidin is pending, the following are standard protocols for assessing the antioxidant and anti-inflammatory activities of flavonoids.
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of hirsutidin in a suitable solvent.
-
In a 96-well plate, add a specific volume of the hirsutidin solution to each well.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark overnight.
-
Dilute the ABTS•+ solution with ethanol (B145695) or a buffer to obtain a specific absorbance at around 734 nm.
-
Add different concentrations of hirsutidin to the ABTS•+ solution.
-
After a short incubation period, measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Inhibition of Protein Denaturation Assay (for Anti-inflammatory Activity):
-
Prepare a reaction mixture containing egg albumin or bovine serum albumin and a buffer.
-
Add various concentrations of hirsutidin to the reaction mixture.
-
Induce protein denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
-
After cooling, measure the turbidity of the solution spectrophotometrically at approximately 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
Figure 4. General experimental workflow for evaluating Hirsutidin.
Conclusion
Hirsutidin is a promising natural compound with a well-defined chemical structure and significant therapeutic potential, particularly in the realms of metabolic and neurodegenerative diseases. Its demonstrated antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory cytokines, provide a strong foundation for further investigation. While in vivo studies have yielded valuable data, future research should focus on elucidating the precise molecular mechanisms of action, conducting detailed in vitro assays to quantify its potency, and establishing a comprehensive physicochemical profile. This in-depth technical guide serves to consolidate the current knowledge on hirsutidin and to facilitate its continued exploration as a potential lead compound in drug discovery and development.
References
- 1. Protective Effect of Hirsutidin against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Hirsutidin against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective activity of hirsutidin in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective activity of hirsutidin in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective activity of hirsutidin in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo st… [ouci.dntb.gov.ua]
